Cas no 898447-71-7 (methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate)

Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate is a synthetic organic compound featuring a benzofuran-chromene hybrid structure. Its key advantages include a well-defined molecular architecture, combining the benzofuran moiety with a coumarin-derived chromene core, which may impart unique photophysical or biological properties. The presence of methoxy and ester functional groups enhances its solubility in organic solvents, facilitating further derivatization or formulation. This compound is of interest in medicinal chemistry and materials science due to its potential as a scaffold for bioactive molecules or optoelectronic applications. Its structural complexity allows for precise modifications, making it a valuable intermediate in research and development.
methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate structure
898447-71-7 structure
Product Name:methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate
CAS No:898447-71-7
MF:C21H16O7
MW:380.347546577454
CID:5492960
Update Time:2025-06-15

methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate Chemical and Physical Properties

Names and Identifiers

    • methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate
    • Acetic acid, 2-[[4-(7-methoxy-2-benzofuranyl)-2-oxo-2H-1-benzopyran-6-yl]oxy]-, methyl ester
    • methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate
    • Inchi: 1S/C21H16O7/c1-24-17-5-3-4-12-8-18(28-21(12)17)15-10-19(22)27-16-7-6-13(9-14(15)16)26-11-20(23)25-2/h3-10H,11H2,1-2H3
    • InChI Key: WAJOPLFRGBJZOU-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)COC1C=C2C(=CC=1)OC(=O)C=C2C1=CC2=CC=CC(OC)=C2O1

methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate Pricemore >>

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Additional information on methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate

Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate (CAS No. 898447-71-7): A Comprehensive Overview

Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate, identified by its CAS number 898447-71-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents.

The chemical structure of Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate comprises several key functional groups, including a benzofuran moiety and a chromenone ring. These structural elements contribute to its unique chemical properties and make it a valuable scaffold for further derivatization and exploration of pharmacological effects.

In recent years, there has been growing interest in natural product-inspired compounds due to their diverse biological activities and potential therapeutic applications. The benzofuran and chromenone moieties present in this compound are commonly found in many bioactive natural products, suggesting that it may exhibit similar pharmacological properties. Specifically, the 7-methoxy group on the benzofuran ring and the 2H-chromen-6-yloxy part of the molecule are likely to play crucial roles in modulating biological targets.

One of the most promising areas of research involving Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate is its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Studies have shown that compounds containing benzofuran and chromenone structures can interact with various inflammatory pathways, leading to reduced pro-inflammatory cytokine production and enhanced anti-inflammatory effects.

Furthermore, the presence of the acetate group in the molecule suggests that it may possess properties suitable for oral administration. This is an important consideration for drug development, as oral bioavailability is a critical factor in determining the efficacy of a therapeutic agent. The acetate group can also influence the solubility and metabolic stability of the compound, making it a versatile candidate for further pharmacokinetic studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. By leveraging molecular modeling techniques, scientists have been able to identify potential binding interactions between Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate and various biological targets. These predictions have guided experimental efforts and led to the discovery of novel derivatives with enhanced pharmacological properties.

The synthesis of Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate presents both challenges and opportunities for synthetic chemists. The complex aromatic system requires careful planning to ensure high yield and purity. However, recent developments in synthetic methodologies have made it possible to construct such intricate structures with greater ease than ever before. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the way biaryl systems are assembled, providing efficient routes to compounds like this one.

In addition to its potential therapeutic applications, Methyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxyo}H-chromen-6-yloxy}acetate may also find utility in other areas of research, such as agrochemicals and material science. The unique structural features of this compound make it a promising candidate for developing new types of bioactive molecules with applications beyond traditional pharmaceuticals.

The ongoing research into Methyl 2-{4-(7-methoxy)-1-benzofuran-...

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